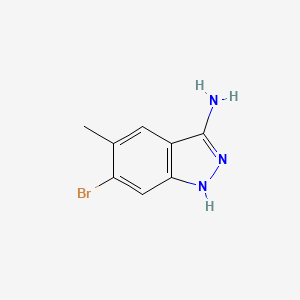

6-bromo-5-methyl-1H-indazol-3-amine

Description

6-Bromo-5-methyl-1H-indazol-3-amine is a substituted indazole derivative featuring a bromine atom at position 6 and a methyl group at position 5 of the indazole core. Indazoles are heterocyclic aromatic compounds with a six-membered benzene ring fused to a five-membered ring containing two nitrogen atoms. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula |

C8H8BrN3 |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

6-bromo-5-methyl-1H-indazol-3-amine |

InChI |

InChI=1S/C8H8BrN3/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12) |

InChI Key |

NWOGYYRNTHXWEU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NN=C2N |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: 6-Bromo-5-methyl-1H-indazol-3-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and interactions. Medicine: It has been investigated for its antitumor properties, with some derivatives showing promising activity against cancer cells. Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which 6-bromo-5-methyl-1H-indazol-3-amine exerts its effects depends on its specific application. For instance, in antitumor activity, the compound may interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Bromine Position

- 6-Bromo vs. 5-Bromo : Bromine at position 6 (as in 6-bromo-1-methyl-1H-indazol-3-amine) may enhance steric effects in binding interactions compared to 5-bromo analogs. For example, 5-bromo-1H-indazol-3-amine (CAS 61272-71-7) lacks a methyl group, reducing lipophilicity (XLogP3 = 1.5 vs. 1.9 for 6-bromo-1-methyl) .

Methyl Group Position

- 5-Methyl vs. 1-Methyl : A methyl group at position 5 (as in the target compound) could increase steric hindrance compared to 1-methyl derivatives. For instance, 6-bromo-1-methyl-1H-indazol-3-amine (XLogP3 = 1.9) is less lipophilic than its 5-methyl counterpart (estimated XLogP3 ~2.0) due to positional effects on molecular polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.